Ac-Val-Tyr-Lys-NH2 Trifluoroacetate
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Overview
Description
Ac-Val-Tyr-Lys-NH2 Trifluoroacetate is a peptide compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is a trifluoroacetate salt form of a peptide sequence consisting of acetylated valine, tyrosine, and lysine, with an amide group at the C-terminus. The trifluoroacetate counterion is often used to enhance the stability and solubility of peptide compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Val-Tyr-Lys-NH2 Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection and coupling: The N-terminal protecting group is removed, and the next protected amino acid is coupled to the growing chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.
Cleavage and deprotection: The peptide is cleaved from the resin and deprotected using trifluoroacetic acid (TFA), which also serves to form the trifluoroacetate salt.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized to obtain a stable powder form.
Chemical Reactions Analysis
Types of Reactions
Ac-Val-Tyr-Lys-NH2 Trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: The peptide can participate in substitution reactions, particularly at the lysine residue.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Various nucleophiles can be used for substitution reactions, often in aqueous or organic solvents.
Major Products Formed
Oxidation: Dityrosine and other oxidative derivatives.
Reduction: Free thiols from disulfide bond reduction.
Substitution: Modified peptides with substituted functional groups.
Scientific Research Applications
Ac-Val-Tyr-Lys-NH2 Trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein interactions.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or as a therapeutic agent itself.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of Ac-Val-Tyr-Lys-NH2 Trifluoroacetate involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide sequence can mimic natural ligands, binding to receptors and modulating their activity. This interaction can trigger downstream signaling pathways, leading to various biological effects. The trifluoroacetate counterion may also play a role in enhancing the stability and solubility of the peptide, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
Ac-Tyr-Lys-NH2 Trifluoroacetate: A similar peptide with a slightly different sequence, used in similar research applications.
WKYMVM Trifluoroacetate: Another peptide trifluoroacetate salt with different amino acid composition, used as a test compound in various studies.
Uniqueness
Ac-Val-Tyr-Lys-NH2 Trifluoroacetate is unique due to its specific amino acid sequence, which imparts distinct biological properties. The presence of valine, tyrosine, and lysine residues allows for specific interactions with molecular targets, making it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N5O5.C2HF3O2/c1-13(2)19(25-14(3)28)22(32)27-18(12-15-7-9-16(29)10-8-15)21(31)26-17(20(24)30)6-4-5-11-23;3-2(4,5)1(6)7/h7-10,13,17-19,29H,4-6,11-12,23H2,1-3H3,(H2,24,30)(H,25,28)(H,26,31)(H,27,32);(H,6,7)/t17-,18-,19-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVKUBGHKQMMBG-YOTVLOEGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36F3N5O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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